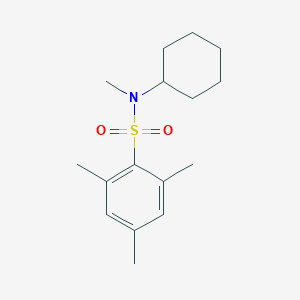![molecular formula C25H20N2O3 B226431 1-[(4-benzoyl-1-piperazinyl)carbonyl]-9H-fluoren-9-one](/img/structure/B226431.png)
1-[(4-benzoyl-1-piperazinyl)carbonyl]-9H-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-benzoyl-1-piperazinyl)carbonyl]-9H-fluoren-9-one, also known as BPFO, is a fluorescent dye that is used in various scientific research applications. BPFO is synthesized through a multi-step process that involves the reaction of fluorene with benzoyl chloride and piperazine.
Mechanism of Action
1-[(4-benzoyl-1-piperazinyl)carbonyl]-9H-fluoren-9-one is a fluorescent dye that binds to DNA and RNA in cells. 1-[(4-benzoyl-1-piperazinyl)carbonyl]-9H-fluoren-9-one emits a green fluorescence when excited by light, which allows researchers to visualize the location and movement of DNA and RNA in cells. 1-[(4-benzoyl-1-piperazinyl)carbonyl]-9H-fluoren-9-one also binds to proteins in cells, which allows researchers to study protein-protein interactions and protein localization.
Biochemical and Physiological Effects:
1-[(4-benzoyl-1-piperazinyl)carbonyl]-9H-fluoren-9-one has no known biochemical or physiological effects on cells. 1-[(4-benzoyl-1-piperazinyl)carbonyl]-9H-fluoren-9-one is a non-toxic fluorescent dye that is used in low concentrations in scientific research applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(4-benzoyl-1-piperazinyl)carbonyl]-9H-fluoren-9-one in lab experiments is its high sensitivity and specificity for DNA and RNA. 1-[(4-benzoyl-1-piperazinyl)carbonyl]-9H-fluoren-9-one emits a strong green fluorescence when bound to DNA and RNA, which allows for easy detection and visualization. However, one of the main limitations of using 1-[(4-benzoyl-1-piperazinyl)carbonyl]-9H-fluoren-9-one in lab experiments is its limited photostability. 1-[(4-benzoyl-1-piperazinyl)carbonyl]-9H-fluoren-9-one can degrade over time when exposed to light, which can lead to inaccurate results.
Future Directions
There are several future directions for the use of 1-[(4-benzoyl-1-piperazinyl)carbonyl]-9H-fluoren-9-one in scientific research. One future direction is the development of more photostable versions of 1-[(4-benzoyl-1-piperazinyl)carbonyl]-9H-fluoren-9-one that can be used in long-term imaging experiments. Another future direction is the use of 1-[(4-benzoyl-1-piperazinyl)carbonyl]-9H-fluoren-9-one in live-cell imaging experiments to study dynamic cellular processes in real-time. Additionally, the use of 1-[(4-benzoyl-1-piperazinyl)carbonyl]-9H-fluoren-9-one in drug discovery research is an area of active investigation, with the potential to identify new drug targets and drug candidates.
Synthesis Methods
The synthesis of 1-[(4-benzoyl-1-piperazinyl)carbonyl]-9H-fluoren-9-one involves the reaction of fluorene with benzoyl chloride and piperazine. The first step involves the reaction of fluorene with benzoyl chloride to form 9-benzoylfluorene. The second step involves the reaction of 9-benzoylfluorene with piperazine to form 1-[(4-benzoyl-1-piperazinyl)carbonyl]-9H-fluoren-9-one. The synthesis of 1-[(4-benzoyl-1-piperazinyl)carbonyl]-9H-fluoren-9-one is a multi-step process that requires careful attention to detail and precise measurements.
Scientific Research Applications
1-[(4-benzoyl-1-piperazinyl)carbonyl]-9H-fluoren-9-one is used in various scientific research applications, including fluorescence microscopy, flow cytometry, and cell sorting. 1-[(4-benzoyl-1-piperazinyl)carbonyl]-9H-fluoren-9-one is a useful tool for studying cellular processes, such as cell division and apoptosis. 1-[(4-benzoyl-1-piperazinyl)carbonyl]-9H-fluoren-9-one is also used in drug discovery research to identify potential drug targets and to screen for potential drug candidates.
properties
Product Name |
1-[(4-benzoyl-1-piperazinyl)carbonyl]-9H-fluoren-9-one |
|---|---|
Molecular Formula |
C25H20N2O3 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
1-(4-benzoylpiperazine-1-carbonyl)fluoren-9-one |
InChI |
InChI=1S/C25H20N2O3/c28-23-20-10-5-4-9-18(20)19-11-6-12-21(22(19)23)25(30)27-15-13-26(14-16-27)24(29)17-7-2-1-3-8-17/h1-12H,13-16H2 |
InChI Key |
GLTUVBDNNAOPQF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC4=C3C(=O)C5=CC=CC=C45 |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC4=C3C(=O)C5=CC=CC=C45 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B226365.png)
![4-[(4-Propoxyphenyl)sulfonyl]morpholine](/img/structure/B226367.png)


![N-(2-furylmethyl)-4-(4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B226379.png)
![1-Ethyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B226385.png)

![1-[(4-Chloro-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226402.png)
